molecular formula C26H29NO3 B458751 ethyl 1-[(2-phenylacetyl)amino]spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate CAS No. 331837-20-8

ethyl 1-[(2-phenylacetyl)amino]spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate

Cat. No.: B458751
CAS No.: 331837-20-8
M. Wt: 403.5g/mol
InChI Key: BFSCFGATSUUJPW-UHFFFAOYSA-N
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Description

Ethyl 4’-[(phenylacetyl)amino]-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate is a complex organic compound characterized by its spiro structure, which involves a cyclohexane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4’-[(phenylacetyl)amino]-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the spiro compound: This involves the cyclization of a suitable precursor to form the spiro[cyclohexane-1,2’-naphthalene] core.

    Introduction of the phenylacetyl group: This step involves the acylation of the amine group with phenylacetyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4’-[(phenylacetyl)amino]-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.

    Substitution: The phenylacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acylation reactions often use acyl chlorides and a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4’-[(phenylacetyl)amino]-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4’-[(phenylacetyl)amino]-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4’-[(phenylacetyl)amino]-1’H-spiro[cyclopentane-1,2’-naphthalene]-3’-carboxylate: This compound has a similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    Ethyl 4’-[(phenylacetyl)amino]-1’H-spiro[cyclohexane-1,2’-benzene]-3’-carboxylate: This compound has a benzene ring instead of a naphthalene moiety.

Uniqueness

Ethyl 4’-[(phenylacetyl)amino]-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

331837-20-8

Molecular Formula

C26H29NO3

Molecular Weight

403.5g/mol

IUPAC Name

ethyl 1-[(2-phenylacetyl)amino]spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate

InChI

InChI=1S/C26H29NO3/c1-2-30-25(29)23-24(27-22(28)17-19-11-5-3-6-12-19)21-14-8-7-13-20(21)18-26(23)15-9-4-10-16-26/h3,5-8,11-14H,2,4,9-10,15-18H2,1H3,(H,27,28)

InChI Key

BFSCFGATSUUJPW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2CC13CCCCC3)NC(=O)CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2CC13CCCCC3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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